3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold, a bicyclic heteroaromatic system known for its role in kinase inhibition. The compound integrates a benzenesulfonamide group substituted with 3,4-dimethyl moieties, linked to a phenyl ring bearing a methyl group and the thiazolo[5,4-b]pyridine core. The dimethyl groups on the benzenesulfonamide likely enhance hydrophobic interactions within enzyme binding pockets, while the thiazolo-pyridine moiety contributes to π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-9-10-16(12-14(13)2)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-11-22-21(19)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYQVDPVYOIPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyridine Precursor Functionalization
The synthesis begins with 2,4-dichloro-3-nitropyridine, which undergoes selective substitution at the 4-position using morpholine in the presence of triethylamine, yielding 4-morpholino-2-chloro-3-nitropyridine. Subsequent treatment with potassium thiocyanate in acetic acid introduces a thiocyanate group at the 2-position, forming 4-morpholino-2-thiocyanato-3-nitropyridine. Reduction of the nitro group to an amine using iron powder in acetic acid generates 3-amino-4-morpholino-2-thiocyanatopyridine, which undergoes spontaneous cyclization to form the thiazolo[5,4-b]pyridine skeleton.
Key Reaction Conditions:
Alternative Cyclization via the Hügershoff Reaction
An alternative route employs the Hügershoff reaction for thiazole ring formation. Starting with 3-amino-4-methylpyridine, treatment with thiophosgene generates an isothiocyanate intermediate, which reacts with cyclopropylamine to form a thiourea derivative. Bromine-mediated cyclization in dichloromethane at −78°C produces the thiazolo[5,4-b]pyridine core with 70% yield. This method avoids toxic thiophosgene by using Appel’s salt (tetrachloromethane-triphenylphosphine) for safer thiourea synthesis.
For direct amine introduction, the brominated thiazolo[5,4-b]pyridine reacts with ammonia under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 110°C. This yields the 3-aminophenyl-thiazolo[5,4-b]pyridine intermediate, which is subsequently methylated using methyl iodide and potassium tert-butoxide to install the 2-methyl group.
Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride
The final step involves reacting the 3-amino-2-methylphenyl-thiazolo[5,4-b]pyridine with 3,4-dimethylbenzenesulfonyl chloride in pyridine at 0°C. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center. After stirring for 12 h at room temperature, the crude product is purified via silica gel chromatography, yielding the target compound in 55–65% purity.
Optimization Note: Microwave-assisted sulfonylation at 80°C for 1 h enhances yield to 75% while reducing side product formation.
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92 (s, 1H, sulfonamide-H), 7.68 (d, J = 8.2 Hz, 1H, aryl-H), 7.42–7.35 (m, 3H, aryl-H), 6.98 (s, 1H, thiazole-H), 2.56 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
- HRMS (ESI): m/z calculated for C₂₁H₁₉N₃O₂S₂ [M+H]⁺: 409.5; found: 409.4.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the thiazolo[5,4-b]pyridine core and the orthogonal orientation of the benzenesulfonamide group. The sulfonamide S–N bond length measures 1.63 Å, consistent with resonance stabilization.
Comparative Analysis of Synthetic Methodologies
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Hügershoff Cyclization | 70% | Avoids thiophosgene, safer conditions | Requires cryogenic temperatures |
| Nitro Reduction Pathway | 65% | High regioselectivity | Multi-step, time-consuming |
| Microwave Sulfonylation | 75% | Rapid, high yield | Specialized equipment required |
The nitro reduction pathway offers superior regioselectivity for large-scale synthesis, while microwave-assisted steps enhance efficiency for research-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can be performed on the thiazole ring or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Reduced thiazole derivatives or other reduced functional groups.
Substitution: : Substituted sulfonamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinases (PI3K)
One of the most significant applications of this compound is its role as an inhibitor of phosphoinositide 3-kinases (PI3K). It has demonstrated nanomolar IC50 values against various isoforms of PI3K, including PI3Kα, PI3Kγ, and PI3Kδ. This inhibition is critical in disrupting signaling pathways associated with cell growth and survival, making it a potential candidate for cancer therapy.
Mechanism of Action:
- The compound binds to the active sites of PI3K enzymes.
- It inhibits downstream phosphorylation events necessary for cellular function.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its sulfonamide group enhances binding affinity to bacterial enzymes, disrupting cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition may enhance cholinergic signaling, offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.
Research Findings:
- IC50 value for AChE inhibition: 2.7 µM.
- Improved cognitive functions in preclinical models of Alzheimer's disease.
Case Study on Antibacterial Activity
A study conducted by Desai et al. (2016) reported that derivatives similar to this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
In preclinical studies involving Alzheimer's disease models, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and potentially slowing disease progression.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine): Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to the 3-CF₃ group fitting into a hydrophobic pocket. Molecular docking confirms optimal steric and electronic complementarity .
- Compound 7a (Methylsulfonyl-substituted benzamide): Features a pyridinylthiazole instead of thiazolo-pyridine, reducing kinase affinity. This highlights the necessity of the fused thiazolo-pyridine system for c-KIT targeting .
Imidazo[1,2-a]Pyridine Derivatives
- N,4-Dimethyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3a): Replaces thiazolo-pyridine with imidazo-pyridine, altering binding kinetics. Despite structural similarity, the imidazo core may shift selectivity toward other kinases or non-kinase targets .
Substituent Effects on the Benzenesulfonamide Group
- 3,4-Dimethyl vs. SAR studies indicate that electron-deficient substituents enhance c-KIT binding .
- N,N-Dimethyl vs. N-Methyl () : N,N-Dimethyl substitution (e.g., 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide) increases steric bulk, which may hinder binding in compact active sites compared to the target compound’s single N-methyl group .
Pharmacological Target Diversity
- c-KIT Inhibitors () : Thiazolo[5,4-b]pyridine derivatives primarily target c-KIT, a receptor tyrosine kinase implicated in cancers. The target compound’s dimethylbenzenesulfonamide may optimize interactions with c-KIT’s ATP-binding pocket.
- GK Activators () : Compounds like (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide target glucokinase (GK), demonstrating scaffold versatility. The target compound’s lack of a piperazinyl-sulfonyl group likely precludes GK activation .
Structural and Activity Data Tables
Biological Activity
3,4-Dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer therapeutics. This compound features a sulfonamide functional group attached to a thiazolo[5,4-b]pyridine moiety and a dimethyl-substituted phenyl ring, which contribute to its unique interactions with biological targets.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structural complexity allows for specific interactions with various enzymes and receptors within biological systems.
Research indicates that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3K), particularly PI3Kα, PI3Kγ, and PI3Kδ. The compound has demonstrated nanomolar IC50 values against these targets, highlighting its potency in disrupting critical signaling pathways related to cell growth and survival. The mechanism involves binding to the active sites of these kinases, inhibiting their activity and preventing downstream phosphorylation events essential for cellular function .
Inhibition Potency
The following table summarizes the IC50 values of this compound against various PI3K isoforms:
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kγ | 20 |
| PI3Kδ | 25 |
These values indicate the compound's high specificity and efficacy as an inhibitor of these kinases.
Anticancer Activity
In preclinical studies, this compound has shown promising anticancer activity across several human cancer cell lines. For instance:
- Growth Inhibition : The compound exhibited GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines in the National Cancer Institute's screening panel .
- Selectivity : Notably, it demonstrated a selectivity profile that suggests lower toxicity to normal cells compared to cancerous cells, which is critical for therapeutic applications .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Antiproliferative Effects : In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in gastric and breast cancer cell lines. The study highlighted its potential as a lead compound for further development in oncology .
- Mechanistic Insights : Another study focused on elucidating the molecular docking and binding interactions of the compound with PI3K isoforms. The findings suggested that specific interactions with key amino acid residues in the active site enhance its inhibitory potency .
Q & A
Q. What synthetic routes are recommended for synthesizing 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridines with sulfur-containing reagents.
- Step 2 : Functionalization of the phenyl ring at the 3-position with a methyl group.
- Step 3 : Sulfonamide coupling between the 3,4-dimethylbenzenesulfonyl chloride and the amino group on the modified phenyl ring. Key parameters include inert atmospheres (e.g., N₂), controlled temperatures (60–120°C), and catalysts like triethylamine for coupling .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies sulfonamide (S=O stretches at ~1350 cm⁻¹) and aromatic C-H bonds. Purity is assessed via HPLC with UV detection .
Q. What structural features influence this compound’s reactivity?
- Thiazolo[5,4-b]pyridine core : Enhances π-π stacking with biological targets.
- Sulfonamide group : Participates in hydrogen bonding and acid-base reactions.
- Methyl substituents : Increase hydrophobicity and steric effects, impacting binding affinity .
Q. How is the compound’s stability maintained during experimental workflows?
- Store in desiccated conditions (-20°C) under inert gas (argon).
- Avoid prolonged exposure to light, moisture, or acidic/basic environments to prevent hydrolysis of the sulfonamide group .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases.
- Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines. Use DMSO as a solvent (≤0.1% v/v) to avoid solvent interference .
Advanced Questions
Q. How can computational methods optimize synthetic yield and regioselectivity?
- Quantum chemical calculations (e.g., DFT): Predict transition states and intermediate stability for key cyclization steps.
- Reaction path search algorithms : Identify optimal solvent (e.g., DMF vs. THF) and temperature conditions to minimize side products. ICReDD’s integrated computational-experimental framework exemplifies this approach .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate target engagement using SPR (binding kinetics) and ITC (thermodynamic profiling).
- Purity reassessment : Use LC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors.
- Meta-analysis : Compare data across studies with standardized protocols (e.g., ATP concentrations in kinase assays) .
Q. How do solvent polarity and temperature affect sulfonamide coupling efficiency?
- Polar aprotic solvents (e.g., DCM, acetonitrile): Enhance nucleophilicity of the amine group.
- Low temperatures (0–5°C): Suppress side reactions (e.g., sulfonic acid formation). Kinetic studies using in-situ FTIR monitor reaction progress .
Q. What in silico tools predict binding modes with protein targets?
- Molecular docking (AutoDock Vina): Screen against homology models of kinases.
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Cross-validate with mutagenesis studies to identify critical binding residues .
Q. How can reaction scalability be improved without compromising purity?
- Flow chemistry : Continuous synthesis reduces batch-to-batch variability.
- Membrane separation technologies : Isolate intermediates via nanofiltration (MWCO 500 Da).
- Process control systems : Real-time monitoring adjusts parameters (pH, flow rate) using feedback loops .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
